molecular formula C18H22ClN3O4S B2774851 4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine CAS No. 2320825-69-0

4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Cat. No. B2774851
CAS RN: 2320825-69-0
M. Wt: 411.9
InChI Key: VDHKOSCLDJLVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is a useful research compound. Its molecular formula is C18H22ClN3O4S and its molecular weight is 411.9. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

A study on benzamide derivatives, which are structurally related to the queried compound, revealed that these derivatives act as selective serotonin 4 receptor agonists. These compounds were synthesized and evaluated for their effect on gastrointestinal motility, demonstrating potential as novel prokinetic agents with reduced side effects due to selective receptor binding affinity (Sonda et al., 2004).

Antimicrobial Activity

Novel pyrimidine derivatives containing sulfonyl moiety have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown activity against various pathogens, indicating their potential use in developing new antimicrobial agents (Ammar et al., 2004).

Crystal Structure Analysis

The crystal structures of pyrimethamine salts have been investigated, providing insights into the hydrogen-bonded motifs and the role of sulfonic acid groups in mimicking carboxylate anions. This study contributes to understanding the molecular interactions and stability of such compounds (Balasubramani et al., 2007).

Antiviral Activity

Research on diamino pyrimidines substituted with different groups has demonstrated poor activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. This highlights the potential of certain pyrimidine derivatives in antiviral therapy, particularly against retroviruses (Hocková et al., 2003).

Vasodilatory Properties

Pyrimidine and triazine 3-oxide sulfates have been synthesized and evaluated for their hypotensive effects, acting through direct vasodilation. This suggests their potential application in developing new vasodilatory drugs (Mccall et al., 1983).

properties

IUPAC Name

4-[[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-13-9-18(21-12-20-13)26-11-14-5-7-22(8-6-14)27(23,24)15-3-4-17(25-2)16(19)10-15/h3-4,9-10,12,14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHKOSCLDJLVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.